molecular formula C10H13IO2 B1387578 5-Iodo-2-isopropyl-4-methoxyphenol CAS No. 927887-21-6

5-Iodo-2-isopropyl-4-methoxyphenol

Cat. No.: B1387578
CAS No.: 927887-21-6
M. Wt: 292.11 g/mol
InChI Key: DVGIWOUXRFMAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isopropyl-4-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a phenolic compound characterized by the presence of an iodine atom, an isopropyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol typically involves the iodination of 2-isopropyl-4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropyl-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Its phenolic structure may exhibit antioxidant properties, making it a candidate for research in neuroprotective agents .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its iodine content makes it useful in the production of radiopaque agents for medical imaging .

Mechanism of Action

The mechanism by which 5-Iodo-2-isopropyl-4-methoxyphenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The iodine atom can also interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

    5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.

    4-Iodo-2-methoxyphenol: Similar structure but with the iodine atom in a different position.

    2-Isopropyl-4-methoxyphenol: Lacks the iodine atom.

Uniqueness: 5-Iodo-2-isopropyl-4-methoxyphenol is unique due to the combination of its iodine atom, isopropyl group, and methoxy group. This combination imparts distinct chemical properties, such as increased molecular weight and potential for specific interactions with biological targets .

Properties

IUPAC Name

5-iodo-4-methoxy-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGIWOUXRFMAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 292 grams of toluene-4-sulfonic acid 5-iodo-2-isopropyl-4-methoxy-phenyl ester (0.66 Moles) in 600 mL tert-butyl alcohol was gradually added a solution of 90 g KOH in 400 mL water, and the resultant mixture was stirred overnight at 82 degrees C. The reaction mixture was neutralized with conc. HCl to a pH of 5-6, and then partitioned between 600 mL ethyl acetate and 400 mL water. The organic phase was dried over sodium sulfate, filtered and stripped under vacuum at 65 degrees C. to give a resinous liquid. Hexane (700 mL) was then added and the mixture heated to reflux. The liquid phase was decanted into another flask and stirred overnight at room temperature, during which time a white solid precipitated. The solid was isolated by filtration and vacuum dried to give 162 g of 5-iodo-2-isopropyl-4-methoxy-phenol, representing a yield of 82%: MS (M+H)=293.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
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Quantity
90 g
Type
reactant
Reaction Step Two
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Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
reactant
Reaction Step Five

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